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molecular formula C12H12O B8812410 2-Isopropylidene-1-indanone CAS No. 5706-00-3

2-Isopropylidene-1-indanone

Cat. No. B8812410
M. Wt: 172.22 g/mol
InChI Key: ACHKLMSVYVYVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06121182

Procedure details

The reaction mixture was dissolved in 300 ml of benzene and 4.2 g of p-toluenesulfonic acid monohydrate was added to the solution and refluxed for 2 hours for component distillation. The product was used in the subsequent reaction without purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1>C1C=CC=CC=1>[C:2](=[C:3]1[CH2:4][C:7]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:12]1=[O:1])([CH3:12])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours for component distillation
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was used in the subsequent reaction without purification

Outcomes

Product
Name
Type
Smiles
C(C)(C)=C1C(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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